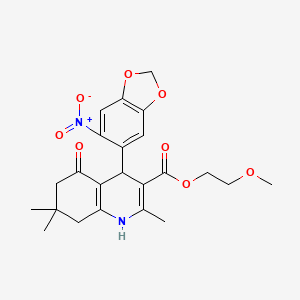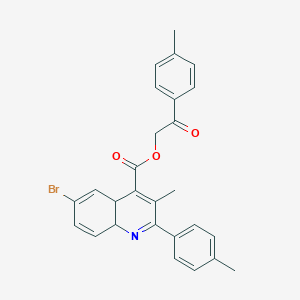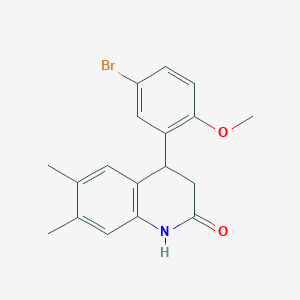
3-benzyl-2-(diphenylmethyl)-3-hydroxy-1-isoindolinone
Vue d'ensemble
Description
3-benzyl-2-(diphenylmethyl)-3-hydroxy-1-isoindolinone, also known as DPI, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPI is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a critical role in various cellular processes, including cell growth, differentiation, and apoptosis.
Mécanisme D'action
3-benzyl-2-(diphenylmethyl)-3-hydroxy-1-isoindolinone inhibits PKC by binding to its regulatory domain, thereby preventing its activation by diacylglycerol (DAG) and calcium ions. PKC activation leads to the phosphorylation of various substrates, including transcription factors, ion channels, and receptors. This compound inhibits the phosphorylation of these substrates, thereby affecting various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to affect various cellular processes, including cell growth, differentiation, and apoptosis. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to induce apoptosis in cancer cells by activating caspases, a family of proteases that play a critical role in the execution of apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
3-benzyl-2-(diphenylmethyl)-3-hydroxy-1-isoindolinone has several advantages for lab experiments. It is a potent and specific inhibitor of PKC, and its mechanism of action is well-characterized. Therefore, it can be used to study the role of PKC in various cellular processes. This compound is also relatively stable and can be stored for extended periods without significant degradation.
However, this compound also has some limitations for lab experiments. It has low solubility in water, which can limit its use in some experiments. This compound can also inhibit other kinases, albeit with lower potency than PKC. Therefore, its effects on other kinases must be carefully evaluated in each experiment.
Orientations Futures
For 3-benzyl-2-(diphenylmethyl)-3-hydroxy-1-isoindolinone include its potential therapeutic applications in various diseases, the development of new this compound derivatives with improved solubility and potency, and the study of PKC in cell signaling pathways.
Applications De Recherche Scientifique
3-benzyl-2-(diphenylmethyl)-3-hydroxy-1-isoindolinone has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of PKC, an enzyme that plays a critical role in various cellular processes, including cell growth, differentiation, and apoptosis. PKC has been implicated in the pathogenesis of various diseases, including cancer, diabetes, and cardiovascular diseases. Therefore, this compound has been studied for its potential therapeutic applications in these diseases.
Propriétés
IUPAC Name |
2-benzhydryl-3-benzyl-3-hydroxyisoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23NO2/c30-27-24-18-10-11-19-25(24)28(31,20-21-12-4-1-5-13-21)29(27)26(22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-19,26,31H,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXFZRGMELNHQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2(C3=CC=CC=C3C(=O)N2C(C4=CC=CC=C4)C5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-1-phenylethanone](/img/structure/B3932069.png)
![methyl (2S,4R)-4-(dimethylamino)-1-[(3-methoxypyridin-2-yl)carbonyl]pyrrolidine-2-carboxylate](/img/structure/B3932072.png)
![4-(3-chlorophenoxy)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B3932076.png)
![17-benzyl-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3932097.png)
![11-(1,3-benzodioxol-5-yl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3932107.png)

![N-(4-chlorophenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine](/img/structure/B3932115.png)
![ethyl [(5-{[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]methyl}-1,3,4-oxadiazol-2-yl)thio]acetate](/img/structure/B3932122.png)
![4-chloro-N-{2-[(4-methylphenyl)amino]-2-phenylethyl}benzenesulfonamide](/img/structure/B3932130.png)


![N-[1,1-dimethyl-2-(2-pyrimidinylthio)ethyl]-4-methylbenzenesulfonamide](/img/structure/B3932147.png)

